Thieno[2,3-b]pyrazin-3-amine
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Overview
Description
Thieno[2,3-b]pyrazin-3-amine is a heterocyclic compound with the molecular formula C6H5N3S. It is part of the thienopyrazine family, which is known for its diverse biological and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[2,3-b]pyrazin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate, which proceeds via a tandem [3 + 2] cycloaddition and an unprecedented ring transformation to produce functionalized thieno[2,3-b]pyrazine derivatives . Another method involves the regioselective amination of dihalo-pyrrolopyrazines under microwave irradiation, which yields 3-amino-pyrrolopyrazines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, followed by base-induced cyclization .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
Thieno[2,3-b]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: This compound is used in the development of optoelectronic materials and other advanced materials.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyrazol-3-amine: Known for its potential as a glycogen synthase kinase 3β inhibitor for Alzheimer’s disease.
Thieno[2,3-b]pyridine: Exhibits a range of pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness
Thieno[2,3-b]pyrazin-3-amine stands out due to its unique structural features and versatile reactivity, which make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its significance.
Properties
Molecular Formula |
C6H5N3S |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-b]pyrazin-3-amine |
InChI |
InChI=1S/C6H5N3S/c7-5-3-8-4-1-2-10-6(4)9-5/h1-3H,(H2,7,9) |
InChI Key |
NYWQDQFCCZBZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=CN=C21)N |
Origin of Product |
United States |
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